molecular formula C10H8N2O3 B13113600 Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate

Cat. No.: B13113600
M. Wt: 204.18 g/mol
InChI Key: BMXAKBGJTPEFBJ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate is a versatile chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is part of the quinoxaline family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate typically involves the reaction of 3,4-diaminobenzoic acid with diethyl oxalate under acidic conditions. The reaction proceeds through a cyclization process to form the quinoxaline ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and thiol groups .

Mechanism of Action

The mechanism of action of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester functional group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for further modifications and derivatizations, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

methyl 3-oxo-4H-quinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXAKBGJTPEFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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